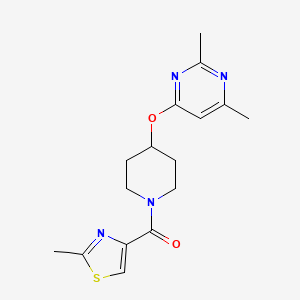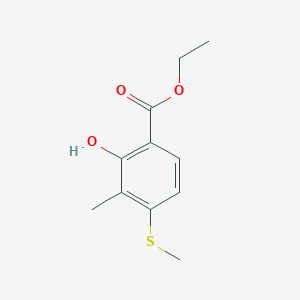![molecular formula C15H11Cl3N2O B2557441 1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea CAS No. 339278-56-7](/img/structure/B2557441.png)
1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea, also known as Diuron, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. The chemical structure of Diuron contains a urea group, which makes it a member of the class of compounds known as urea herbicides.
Applications De Recherche Scientifique
Environmental Impact and Remediation
Chlorophenols and Aquatic Environments
Chlorophenols, compounds related to the chemical structure of interest, have moderate to significant toxic effects on mammalian and aquatic life. Their persistence varies with environmental conditions, and they are known for their strong organoleptic effects, potentially impacting aquatic ecosystems (Krijgsheld & Gen, 1986).
Urease and Nitrogen Management
Urease inhibitors are studied for their potential to reduce environmental pollution caused by urea-based fertilizers. These inhibitors can minimize the volatilization of ammonia, thereby improving nitrogen use efficiency and reducing environmental impacts (Kumar, 2015).
Biosensors and Analytical Applications
Urea Biosensors
Advances in biosensors for detecting urea concentration highlight the importance of urea in various fields including healthcare, fisheries, dairy, and agriculture. Urease, an enzyme used in biosensors, is critical for maintaining these systems' long-term activity (Botewad et al., 2021).
Electrochemical Applications
Electrochemical Technology
The review of electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) and their mixtures with urea discusses their application in electroplating and energy storage. This research area has seen renewed interest due to advancements in handling these RTILs (Tsuda, Stafford, & Hussey, 2017).
Toxicology and Health Effects
Carcinogen Metabolites in Humans
Research on human urinary carcinogen metabolites, including those from tobacco, highlights the importance of understanding the impact of various chemicals on cancer. This area is crucial for developing biomarkers for exposure and risk assessment (Hecht, 2002).
DDT and DDE as Endocrine Disruptors
The review of DDT and DDE, related chlorophenyl compounds, as endocrine disruptors in humans and wildlife underscores the ongoing concerns about legacy pollutants. Their impact on reproductive and immune systems is significant, prompting further research into their effects and mitigation strategies (Burgos-Aceves et al., 2021).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O/c16-11-2-4-12(5-3-11)20-15(21)19-8-7-10-1-6-13(17)14(18)9-10/h1-9H,(H2,19,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIXWCPYCURPTH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC=CC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)N/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557358.png)
![Methyl 3-{[(3-ethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2557359.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2557362.png)
![2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2557363.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{2-[(4-chlorophenyl)methoxy]ethyl}piperazine hydrochloride](/img/structure/B2557365.png)

![N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2557370.png)
![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2557371.png)


![Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2557375.png)
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2557376.png)
![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2557381.png)